MFCD09876048
Overview
Description
MFCD09876048 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD09876048 typically involves a series of well-defined chemical reactions. One common method includes the use of specific catalysts and controlled reaction environments to ensure high yield and purity. The reaction conditions often involve precise temperature control, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient production of the compound in large quantities while maintaining consistency in quality. The industrial process may also involve additional purification steps, such as crystallization or distillation, to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions: MFCD09876048 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s reactive functional groups, which interact with different reagents under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine. The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures, specific solvents, and sometimes the presence of catalysts.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxides, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
MFCD09876048 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic pathways to create complex molecules. In biology, it serves as a probe to study biochemical processes and interactions. In medicine, this compound is investigated for its potential therapeutic properties, including its role in drug development. Industrially, the compound is used in the production of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of MFCD09876048 involves its interaction with specific molecular targets. These interactions can trigger a series of biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the context of its use, whether in a biological system or a chemical reaction.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to MFCD09876048 include those with analogous functional groups and reactivity profiles. Examples include compounds with similar oxidation states or those that undergo similar types of chemical reactions.
Uniqueness: What sets this compound apart from its similar compounds is its unique combination of stability and reactivity. This makes it particularly valuable in applications where both properties are required, such as in the development of stable yet reactive intermediates in synthetic chemistry.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties and reactivity make it a valuable tool for researchers and industry professionals alike. As research continues, the full scope of its applications and mechanisms of action will likely be further elucidated, opening new avenues for its use.
Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S2/c1-9-10(5-6-22)15(24)21-17(19-9)25-8-14(23)20-16-12(7-18)11-3-2-4-13(11)26-16/h22H,2-6,8H2,1H3,(H,20,23)(H,19,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMCWZIEJUSTDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC(=O)NC2=C(C3=C(S2)CCC3)C#N)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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